N-Methylsaccharin
Overview
Description
N-Methylsaccharin is a derivative of saccharin, a well-known artificial sweetener. It is chemically identified as N-methyl-2-benzisothiazol-3(2H)-one 1,1-dioxide. This compound is a white crystalline substance with a sweet taste, significantly sweeter than sucrose, but with almost no caloric value. It is used in various applications due to its stability and non-cariogenic properties .
Mechanism of Action
Target of Action
N-Methylsaccharin is a chemical transformation product and saccharin impurity
Mode of Action
During the electrodeposition of nickel from acid electrolytes, a large concentration of chloride ions accelerates the saccharine and this compound consumption, thus facilitating adsorption of additives on the nickel cathode via the carbonyl group .
Biochemical Pathways
These could range from central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway , to more specific pathways depending on the compound’s targets and mode of action.
Pharmacokinetics
ADME properties play a crucial role in determining a compound’s bioavailability, its therapeutic effectiveness, and its potential for adverse effects
Action Environment
Environmental factors can have a significant influence on a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect a compound’s stability and how it interacts with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylsaccharin is typically synthesized through the methylation of saccharin. The process involves the transfer of a methyl group from a methylating agent, such as methyl iodide, to the nitrogen atom of saccharin. This reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate, under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar methylation process but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and recrystallization .
Chemical Reactions Analysis
Types of Reactions: N-Methylsaccharin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly employed.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzisothiazolones.
Scientific Research Applications
N-Methylsaccharin has diverse applications in scientific research:
Comparison with Similar Compounds
Saccharin: The parent compound, used primarily as an artificial sweetener.
N-Halosaccharin: Used as a halogenating agent in organic synthesis.
N-Formylsaccharin: Utilized in formylation reactions.
N-Acylsaccharin: Employed in acylation reactions.
Uniqueness: N-Methylsaccharin is unique due to its enhanced stability and specific reactivity compared to its parent compound, saccharin. Its methyl group provides additional steric hindrance, influencing its reactivity and making it suitable for specific catalytic and synthetic applications .
Properties
IUPAC Name |
2-methyl-1,1-dioxo-1,2-benzothiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c1-9-8(10)6-4-2-3-5-7(6)13(9,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIIAJRLFATEEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2S1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165639 | |
Record name | N-Methylsaccharin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15448-99-4 | |
Record name | N-Methylsaccharin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15448-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylsaccharin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015448994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylsaccharin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39120 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methylsaccharin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLSACCHARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T63VBY3AYH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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